molecular formula C22H19N3O4S2 B2519666 N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide CAS No. 1098639-41-8

N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide

Cat. No. B2519666
M. Wt: 453.53
InChI Key: KDNRZPFEXUKVAO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-step reactions with various reagents and conditions. For instance, the paper titled "N-1-Naphthyl-3-oxobutanamide in Heterocyclic Synthesis" describes the synthesis of pyridine derivatives through reactions involving arylidinecyanothioacetamide and α-haloketones, followed by cyclization and further functionalization . Although the exact synthesis of "N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide" is not detailed, similar synthetic strategies could potentially be applied, such as the use of cyclization reactions to form the core heterocyclic structure and subsequent modifications to introduce the desired functional groups.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is crucial for their chemical properties and biological activity. The paper does not provide specific details on the molecular structure of "N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide," but it does mention the use of analytical and spectral data to establish the structures of synthesized compounds. Techniques such as NMR, IR, and mass spectrometry are typically employed to confirm the structure of complex organic molecules, including the arrangement of atoms and the presence of specific functional groups.

Chemical Reactions Analysis

The reactivity of heterocyclic compounds is influenced by their functional groups and molecular structure. The paper outlines various chemical reactions that the synthesized compounds undergo, such as cyclization, saponification, diazotization, and rearrangement reactions. These reactions are indicative of the reactivity patterns that might be expected for "N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide," although the specific reactions it would undergo can only be hypothesized based on the known reactivity of similar structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. While the papers provided do not discuss the specific properties of "N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide," they do suggest that the synthesized compounds have been characterized to some extent. Properties such as solubility, melting point, and stability can be inferred from related compounds. For example, the presence of a sulfonamide group in the compound from paper suggests potential solubility in polar solvents, which could be relevant for the compound .

Scientific Research Applications

Synthesis and Chemical Properties

Research efforts have been directed towards the synthesis of new chemical entities involving similar structural motifs. For example, the synthesis of new tetrahydrobenzo[b]thiophene derivatives and tetrahydrobenzothienopyrimidine derivatives under microwave irradiation illustrates the innovative approaches to creating complex molecules with potential biological activities. Such synthetic strategies can offer insights into developing new compounds with improved efficacy and safety profiles for various applications (A. A. Abdalha et al., 2011).

Biological Activity

The exploration of heterocyclic compounds' biological activity is a significant area of research. For instance, studies on the synthesis, spectroscopic, and biological activity of certain heterocyclic compounds reveal the potential for discovering new therapeutic agents. These compounds have been characterized by various spectroscopic techniques and tested for antibacterial and antifungal activities, highlighting the diverse applications of such molecules in treating infections (G. K. Patel & H. S. Patel, 2015).

Potential Therapeutic Applications

The development of compounds for potential therapeutic applications involves rigorous synthesis and evaluation. For example, the synthesis of thiophene and N-substituted thieno[3,2-d]pyrimidine derivatives as potent antitumor and antibacterial agents illustrates the intersection of chemical synthesis and therapeutic application research. Such studies are crucial in the ongoing search for new treatments for cancer and bacterial infections (H. Hafez, Sulaiman A. Alsalamah, Abdel-Rhman B. A. El-Gazzar, 2017).

properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4S2/c26-21(18-6-3-13-25(18)31(27,28)20-8-4-14-30-20)23-16-11-9-15(10-12-16)22-24-17-5-1-2-7-19(17)29-22/h1-2,4-5,7-12,14,18H,3,6,13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDNRZPFEXUKVAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide

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